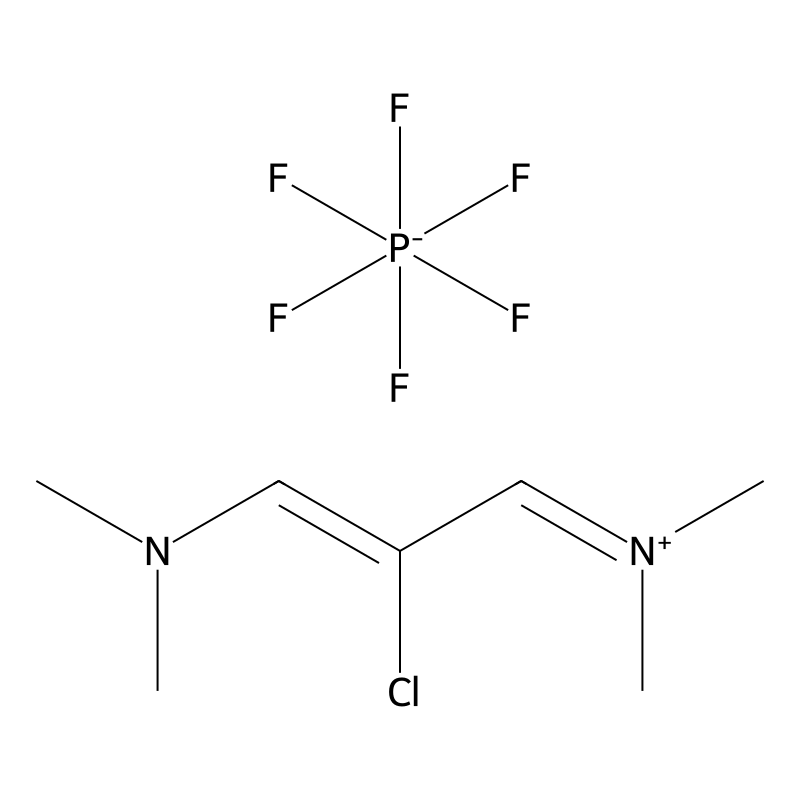2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Chemical Synthesis
Application: “2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate” is used as a reagent in chemical synthesis
Preparation of Other Chemicals
Chemical Building Blocks
Application: “2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate” is used as a building block in organic chemistry.
Pharmaceutical Toxicology
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (also known as SYX00031) is a cationic organic compound with the chemical formula C7H14ClF6N2P []. It belongs to the class of compounds called cationic triarylmethane dyes. The origin of this specific compound is not readily available in scientific literature, but cationic triarylmethane dyes have been known for over a century and are synthesized from various precursors [].
The significance of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in scientific research is not well documented. Cationic triarylmethane dyes, in general, have various applications including biological stains [] and pH indicators. However, specific research on this particular compound is limited.
Molecular Structure Analysis
The key feature of the molecule is the central trimethinium cation (C=C-C+) which carries a positive charge. Two dimethylamino groups (N(CH3)2) are attached to the first and third carbon atoms of the trimethinium core, donating electrons and contributing to the positive charge. A chlorine atom (Cl) is attached to the second carbon. The counterion is a hexafluorophosphate anion (PF6-), which balances the positive charge of the cation.
Physical And Chemical Properties Analysis
Data on the specific physical and chemical properties of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is scarce. Cationic triarylmethane dyes are generally colored solids, soluble in water and organic solvents with a degree of variation depending on the specific structure [].
Information on the safety hazards of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is not readily available. Cationic triarylmethane dyes can vary in their toxicity, and some may cause skin irritation or eye damage []. As a general precaution, it is advisable to handle any unknown compound with appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








